molecular formula C13H21ClN6O4 B174475 Valacyclovir hydrochloride CAS No. 136489-37-7

Valacyclovir hydrochloride

Cat. No.: B174475
CAS No.: 136489-37-7
M. Wt: 360.8 g/mol
InChI Key: ZCDDBUOENGJMLV-QRPNPIFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valacyclovir hydrochloride involves the esterification of acyclovir with L-valine. One common method includes the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon as a catalyst and a mineral acid in the presence of water under hydrogen pressure .

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized from an appropriate solvent to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Valacyclovir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by permanganate (MnO₄⁻), which has been studied extensively .

Common Reagents and Conditions:

    Oxidation: Permanganate in alkaline conditions.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Esterification reactions involving L-valine and acyclovir.

Major Products: The primary product of these reactions is acyclovir, which is formed through the hydrolysis of valacyclovir .

Biological Activity

Valacyclovir hydrochloride is an antiviral medication primarily used in the treatment of infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, valacyclovir is converted into its active form after administration, which then exerts its therapeutic effects through several mechanisms. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and case studies.

Valacyclovir is a nucleoside analog that inhibits viral DNA synthesis. Its biological activity can be summarized through the following mechanisms:

  • Conversion to Acyclovir : After oral administration, valacyclovir is rapidly converted to acyclovir by the enzyme valacyclovir hydrolase in the liver and intestines .
  • Inhibition of Viral DNA Polymerase : Acyclovir is phosphorylated to its active triphosphate form (acyclovir triphosphate) within infected cells. This active form competitively inhibits viral DNA polymerase, leading to chain termination during viral DNA replication .
  • Selective Activation : The activation of acyclovir requires phosphorylation by viral thymidine kinase, which is present only in virus-infected cells. This selectivity reduces toxicity to uninfected cells .

Clinical Efficacy

Valacyclovir has been extensively studied for its efficacy in treating various herpesvirus infections. Key findings from clinical trials include:

  • Episodic Treatment : In a randomized controlled trial comparing valacyclovir to acyclovir for recurrent genital herpes, both medications significantly reduced the duration of episodes compared to placebo. The median time to resolution was 4.8 days for both treatments versus 5.9 days for placebo .
  • Suppressive Therapy : Valacyclovir has demonstrated high effectiveness as suppressive therapy in patients with recurrent genital herpes. In an open-label study, 81% of participants were recurrence-free after three months of treatment, with rates remaining high throughout the year .
  • Dosage and Administration : Common dosages include 500 mg to 1 g taken orally once or twice daily, depending on the indication (e.g., episodic treatment vs. suppression) and patient renal function .

Safety Profile

While generally well-tolerated, valacyclovir can cause side effects, including:

  • Common Adverse Effects : Nausea, headache, dizziness, and abdominal pain are frequently reported .
  • Renal Toxicity : There have been cases of acute renal injury associated with valacyclovir use, particularly in patients with pre-existing renal impairment or dehydration . Regular monitoring of renal function is recommended during treatment.

Case Study 1: Acute Renal Injury

A 35-year-old female patient developed acute renal injury following treatment with valacyclovir for herpes simplex infection. Laboratory findings indicated vacuolar degeneration in renal tubular cells and significant elevation of serum creatinine levels. The case emphasized the need for careful monitoring of renal function during therapy with valacyclovir .

Case Study 2: Efficacy in Immunocompromised Patients

In a study involving HIV-infected patients, valacyclovir was effective in reducing the frequency and severity of herpes labialis (cold sores). Patients reported fewer recurrences and shorter durations of symptoms compared to those receiving placebo .

Summary Table

AspectDetails
Drug Class Antiviral agent (nucleoside analog)
Mechanism of Action Inhibition of viral DNA polymerase; requires phosphorylation by viral thymidine kinase
Common Indications Genital herpes, cold sores, shingles (herpes zoster), chickenpox
Typical Dosage 500 mg to 1 g orally once or twice daily; dosage adjusted for renal impairment
Adverse Effects Nausea, headache, dizziness; potential for renal toxicity

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDBUOENGJMLV-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044210
Record name Valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124832-27-5
Record name Valacyclovir hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valacyclovir hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valacyclovir hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALACYCLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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